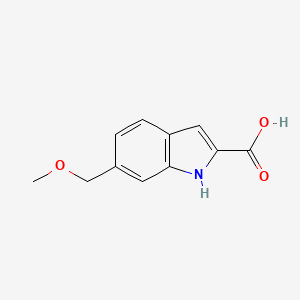

6-(methoxymethyl)-1H-indole-2-carboxylic acid

説明

6-(Methoxymethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 6-position of the indole ring and a carboxylic acid group at the 2-position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The methoxymethyl group may influence solubility, metabolic stability, and binding interactions compared to simpler methoxy (-OCH3) substituents, but further experimental data are required to confirm these effects.

特性

分子式 |

C11H11NO3 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC名 |

6-(methoxymethyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c1-15-6-7-2-3-8-5-10(11(13)14)12-9(8)4-7/h2-5,12H,6H2,1H3,(H,13,14) |

InChIキー |

KNJXSINZRKXMOA-UHFFFAOYSA-N |

正規SMILES |

COCC1=CC2=C(C=C1)C=C(N2)C(=O)O |

製品の起源 |

United States |

生物活性

6-(Methoxymethyl)-1H-indole-2-carboxylic acid is a compound notable for its unique indole structure, which includes a methoxymethyl group and a carboxylic acid functional group. With a molecular weight of approximately 201.21 g/mol, this compound has garnered attention for its potential biological activities, particularly in antifungal applications and as a scaffold for drug development.

Chemical Structure and Properties

The structural formula of 6-(methoxymethyl)-1H-indole-2-carboxylic acid can be represented as follows:

The compound features an indole ring system, which is essential for its biological activity due to the interactions it can facilitate with various biological targets.

Antifungal Properties

Research has demonstrated that 6-(methoxymethyl)-1H-indole-2-carboxylic acid exhibits significant antifungal activity. A study highlighted its effectiveness against Candida albicans, a common pathogenic fungus. The mechanism of action appears to involve the disruption of fungal cell membranes and inhibition of essential metabolic pathways, leading to reduced viability and growth of the fungi .

The specific mechanisms by which this compound exerts its antifungal effects are still under investigation. However, it is believed that the indole structure plays a critical role in interacting with cellular components of fungi, potentially leading to:

- Disruption of Cell Membrane Integrity : The compound may integrate into the fungal membrane, altering its permeability.

- Inhibition of Metabolic Pathways : By interfering with key metabolic processes, the compound can hinder fungal growth and reproduction .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-(methoxymethyl)-1H-indole-2-carboxylic acid, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | Lacks methoxymethyl group; different biological activity |

| 6-Methoxyindole-2-carboxylic acid | C10H9NO3 | Similar structure; potential for similar applications |

| Methyl 6-methoxy-1H-indole-2-carboxylate | C11H11NO3 | Ester form; different reactivity profile |

| 6-Aminoindole-2-carboxylic acid | C9H8N2O2 | Contains amino group; distinct biological properties |

This comparison underscores the distinctiveness of 6-(methoxymethyl)-1H-indole-2-carboxylic acid in terms of its functional groups and potential applications in pharmaceuticals and agriculture .

Study on Antifungal Activity

A pivotal study published in Molecules demonstrated that derivatives of indole-2-carboxylic acids, including 6-(methoxymethyl)-1H-indole-2-carboxylic acid, effectively inhibited the growth of various fungal strains. The study reported an IC50 value indicating the concentration required to inhibit fungal growth by 50%. The results confirmed that these compounds could serve as promising candidates for developing new antifungal therapies .

Production Optimization

Recent research focused on optimizing the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis. This study employed response surface methodology (RSM) to enhance yield by adjusting nutritional and environmental conditions. The optimized conditions yielded a significant increase in production, highlighting the potential for industrial applications .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(methoxymethyl)-1H-indole-2-carboxylic acid and related indole derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Methoxy groups at C6 (as in 6-methoxy-1H-indole-2-carboxylic acid) confer antifungal activity, likely due to enhanced membrane penetration .

- Bulky substituents like benzyloxy (NSC 92530) or trifluoromethylsulfanyl groups may improve target selectivity but reduce solubility .

Synthetic Challenges: 5-Methoxyindole-2-carboxylic acid derivatives require controlled reaction times (4–6 hours) to avoid side products during acyl chloride formation . Dimethoxy analogs (e.g., 5,6-dimethoxy) exhibit distinct NMR shifts (δ 3.76–3.86 for methoxy groups) compared to monosubstituted derivatives .

Structural vs. Carboxylic acid at C2 is critical for coordination in metal-binding enzymes (e.g., HIV-1 integrase), as seen in derivatives like 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。